An In-depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)phenylboronic Acid Hydrochloride
An In-depth Technical Guide to the Synthesis of 4-(1-Aminocyclopropyl)phenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, three-step sequence, beginning with the formation of a key protected aminocyclopropane intermediate, followed by a palladium-catalyzed borylation, and concluding with deprotection to yield the target compound.
Overall Synthetic Scheme
The synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride can be achieved through a three-step process. This process begins with the formation of a Boc-protected aminocyclopropane from 4-bromobenzonitrile. This intermediate then undergoes a Miyaura borylation to introduce the boronic ester functionality. The final step involves the acidic removal of the Boc protecting group to yield the desired product.
Caption: Overall synthetic workflow for 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride.
Step 1: Synthesis of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
This initial step involves two key transformations: the formation of the aminocyclopropane ring system via the Kulinkovich-Szymoniak reaction, followed by the protection of the resulting primary amine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol
Part A: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-amine (via Kulinkovich-Szymoniak Reaction)
The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles.[1] In this case, 4-bromobenzonitrile is treated with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide).[1] The reaction proceeds through a titanacyclopropane intermediate which reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, promotes ring contraction to the desired cyclopropylamine.[1]
Part B: Boc-Protection of 1-(4-Bromophenyl)cyclopropan-1-amine
To a solution of 1-(4-bromophenyl)cyclopropan-1-amine (1.00 g, 4.71 mmol) in tetrahydrofuran (20 mL) is added di-tert-butyl dicarbonate (3.08 g, 14.13 mmol) followed by a solution of sodium bicarbonate (1.18 g, 14.13 mmol) in water (10 mL).[2] The reaction mixture is stirred vigorously at room temperature overnight. The mixture is then diluted with water (30 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate as a solid.
Quantitative Data for Boc-Protection
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 1-(4-Bromophenyl)cyclopropan-1-amine | 212.08 | 1.00 | 4.71 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 3.08 | 14.13 | 3.0 |
| Sodium bicarbonate | 84.01 | 1.18 | 14.13 | 3.0 |
| Tetrahydrofuran | - | 20 mL | - | - |
| Water | - | 10 mL | - | - |
| Product: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | 312.21 | ~1.4 g (Expected) | ~4.48 | ~95% (Reported Yield)[2] |
Step 2: Synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate
The second stage of the synthesis involves the conversion of the aryl bromide to a boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.
Experimental Protocol
In an oven-dried Schlenk flask, tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate (1.00 g, 3.20 mmol), bis(pinacolato)diboron (0.975 g, 3.84 mmol), and potassium acetate (0.942 g, 9.60 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (15 mL) is added, and the solution is degassed by bubbling with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.131 g, 0.16 mmol) is then added, and the reaction mixture is heated to 80-90 °C and stirred for 12-16 hours.[3][4] After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate.
Quantitative Data for Miyaura Borylation
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | 312.21 | 1.00 | 3.20 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 0.975 | 3.84 | 1.2 |
| Potassium acetate | 98.14 | 0.942 | 9.60 | 3.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.131 | 0.16 | 0.05 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Product: tert-Butyl (1-(4-(pinacolato)phenyl)cyclopropyl)carbamate | 359.30 | - | - | High Yield Expected |
Catalytic Cycle for Miyaura Borylation
Caption: Catalytic cycle for the Miyaura borylation reaction.
Step 3: Synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
The final step is the deprotection of the Boc-protected amine and the boronic ester under acidic conditions to yield the target compound as its hydrochloride salt.
Experimental Protocol
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate (1.00 g, 2.78 mmol) is dissolved in 1,4-dioxane (10 mL). A 4 M solution of hydrogen chloride in 1,4-dioxane (10 mL, 40 mmol) is added, and the reaction mixture is stirred at room temperature for 4-6 hours.[5][6][7][8] The formation of a precipitate is typically observed. The reaction is monitored by TLC or LC-MS until the starting material is consumed. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether (2 x 20 mL) and filtered to afford 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride as a solid. The product can be further purified by recrystallization if necessary.[9][10]
Quantitative Data for Deprotection
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| tert-Butyl (1-(4-(pinacolato)phenyl)cyclopropyl)carbamate | 359.30 | 1.00 | 2.78 | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 10 mL | 40 | ~14.4 |
| 1,4-Dioxane | - | 10 mL | - | - |
| Product: 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | 213.47 | - | - | High Yield Expected |
Mechanism of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
This comprehensive guide outlines a reliable synthetic route to 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, providing detailed protocols and quantitative data to aid researchers in its preparation. The methodologies described are based on established and robust chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. t-Butyl 1-(4-bromophenyl)cyclopropylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]

